molecular formula C10H12N2OS B5772632 N-cyclopropyl-2-(2-pyridinylthio)acetamide

N-cyclopropyl-2-(2-pyridinylthio)acetamide

Cat. No. B5772632
M. Wt: 208.28 g/mol
InChI Key: XFUOAROQHNHMSD-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-pyridinylthio)acetamide, also known as CPPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CPPTA is a thioacetamide derivative that has been synthesized and studied for its effects on the central nervous system. In

Mechanism of Action

N-cyclopropyl-2-(2-pyridinylthio)acetamide is known to interact with GPCRs, specifically the dopamine D3 receptor. It acts as a partial agonist, meaning it can activate the receptor to a certain degree but not to the same extent as a full agonist. N-cyclopropyl-2-(2-pyridinylthio)acetamide has also been shown to have an allosteric modulatory effect on the dopamine D2 receptor, which can further enhance its pharmacological properties.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-pyridinylthio)acetamide has been shown to have various biochemical and physiological effects. In studies on animal models, N-cyclopropyl-2-(2-pyridinylthio)acetamide has been shown to increase locomotor activity and reduce catalepsy, which are symptoms associated with Parkinson's disease. It has also been shown to have antipsychotic effects, making it a potential treatment for schizophrenia. Additionally, N-cyclopropyl-2-(2-pyridinylthio)acetamide has been shown to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-2-(2-pyridinylthio)acetamide in lab experiments is its specificity for the dopamine D3 receptor, which allows for targeted studies on this receptor. However, one limitation is that N-cyclopropyl-2-(2-pyridinylthio)acetamide has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several possible future directions for the study of N-cyclopropyl-2-(2-pyridinylthio)acetamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Further studies can explore its efficacy and safety in human trials. Another area of interest is its potential use as a tool in the study of GPCRs, particularly the dopamine D3 receptor. Studies can explore its modulatory effects on this receptor and its potential as a research tool for studying GPCRs. Additionally, studies can explore the development of more stable derivatives of N-cyclopropyl-2-(2-pyridinylthio)acetamide to overcome its short half-life and improve its pharmacological properties.
Conclusion:
In conclusion, N-cyclopropyl-2-(2-pyridinylthio)acetamide, or N-cyclopropyl-2-(2-pyridinylthio)acetamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It has been studied for its effects on the central nervous system, particularly its potential as a treatment for neurological disorders and its use as a tool in the study of GPCRs. Further studies can explore its potential in these areas and its development as a research tool.

Synthesis Methods

The synthesis of N-cyclopropyl-2-(2-pyridinylthio)acetamide involves a multi-step process that begins with the reaction of 2-chloropyridine with sodium thiomethoxide to form 2-pyridinethiol. This is followed by the reaction of 2-pyridinethiol with cyclopropylcarbonyl chloride to form N-cyclopropyl-2-pyridinethioacetamide. Finally, the reaction of N-cyclopropyl-2-pyridinethioacetamide with 2-chloroacetyl chloride results in the formation of N-cyclopropyl-2-(2-pyridinylthio)acetamide.

Scientific Research Applications

N-cyclopropyl-2-(2-pyridinylthio)acetamide has been studied for its potential pharmacological properties in various scientific research applications. One of the main areas of interest is its effect on the central nervous system, particularly its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. N-cyclopropyl-2-(2-pyridinylthio)acetamide has also been studied for its potential use as a tool in the study of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.

properties

IUPAC Name

N-cyclopropyl-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-9(12-8-4-5-8)7-14-10-3-1-2-6-11-10/h1-3,6,8H,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUOAROQHNHMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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